molecular formula C8H14N2O2 B13481515 Ethyl 2-amino-3-cyanopentanoate

Ethyl 2-amino-3-cyanopentanoate

Cat. No.: B13481515
M. Wt: 170.21 g/mol
InChI Key: LRKYPGKUNUMSGU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyanopentanoate is an organic compound that belongs to the class of amino esters. It is characterized by the presence of an amino group, a cyano group, and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-cyanopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. For instance, the reaction of ethyl cyanoacetate with an amine in the presence of a base such as sodium ethoxide can yield the desired product . The reaction typically requires heating and may be carried out in a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Industrial methods often employ optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyanopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

    Condensation Reactions: The cyano group can react with carbonyl compounds to form heterocyclic structures.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields ethyl alcohol and the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-amino-3-cyanopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-cyanopentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-cyanobutanoate
  • Ethyl 2-amino-3-cyanopropanoate
  • Methyl 2-amino-3-cyanopentanoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 2-amino-3-cyanopentanoate

InChI

InChI=1S/C8H14N2O2/c1-3-6(5-9)7(10)8(11)12-4-2/h6-7H,3-4,10H2,1-2H3

InChI Key

LRKYPGKUNUMSGU-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)C(C(=O)OCC)N

Origin of Product

United States

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